5-Iodo-2-isobutoxybenzylamine
Description
5-Iodo-2-isobutoxybenzylamine is a substituted benzylamine derivative characterized by an iodine atom at the 5-position of the benzene ring and an isobutoxy group at the 2-position.
Properties
IUPAC Name |
[5-iodo-2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFXMWVVYKRAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isobutoxybenzylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Isobutoxylation: The introduction of the isobutoxy group at the 2-position can be accomplished through a nucleophilic substitution reaction. This involves reacting the iodinated benzylamine with isobutyl alcohol in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-isobutoxybenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzylamine group to a primary amine.
Substitution: The iodine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Corresponding oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-isobutoxybenzylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isobutoxybenzylamine involves its interaction with specific molecular targets and pathways. The iodine atom and isobutoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
To contextualize 5-Iodo-2-isobutoxybenzylamine, we analyze structurally related compounds based on substitution patterns and biological or chemical relevance.
Table 1: Comparison of Structural Analogues
Comparison with 5-Iodo-2-methoxybenzylamine
- Structural Differences : Replacement of the methoxy group (OCH₃) with isobutoxy (OCH₂C(CH₃)₂) increases steric bulk and lipophilicity.
- Functional Impact : The methoxy derivative is reported as a precursor for radiolabeled compounds in positron emission tomography (PET) due to iodine’s isotopic properties . In contrast, the isobutoxy variant’s larger substituent may reduce metabolic clearance rates, though experimental data are lacking.
Comparison with 2-Isobutoxybenzylamine
- Structural Differences : Absence of the 5-iodo substituent.
- Functional Impact: The unsubstituted benzylamine is utilized as a building block in drug synthesis (e.g., for antihistamines) due to its reactive amine group .
Comparison with 5-Bromo-2-isobutoxybenzylamine
- Structural Differences : Bromine replaces iodine at the 5-position.
- Functional Impact : Bromine’s lower atomic weight and reduced leaving-group propensity compared to iodine may alter reactivity in cross-coupling reactions. Brominated analogs are often used in structure-activity relationship (SAR) studies to optimize pharmacokinetics .
Research Findings and Limitations
- Biological Activity: No peer-reviewed studies directly investigate this compound’s biological activity. However, halogenated benzylamines are frequently explored for antimicrobial or anticancer properties.
- Toxicity Considerations : Iodinated aromatic compounds may pose thyroid-disruption risks, necessitating careful handling .
Critical Analysis of Evidence
This highlights a critical gap in available data for the target compound. While IPdR’s mechanism involves viral DNA synthesis inhibition via monophosphate metabolites , such insights cannot be extrapolated to this compound due to structural dissimilarities.
Biological Activity
5-Iodo-2-isobutoxybenzylamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Synthesis
This compound is derived from 5-Iodo-2-isobutoxybenzonitrile through reduction processes. The molecular formula is , indicating the presence of iodine, an isobutoxy group, and an amine functional group. The synthesis typically involves the following steps:
- Starting Material : The synthesis begins with a suitable benzonitrile derivative.
- Reduction Process : Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. Specifically, one study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus, a common pathogen associated with skin infections. The compound was found to inhibit the dihydrofolate reductase (DHFR) enzyme in S. aureus, showcasing an IC50 value of 0.97 nM, which indicates potent inhibitory effects .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to DHFR, disrupting folate metabolism in bacteria .
- Receptor Interaction : The presence of iodine and the amine group may enhance binding affinity to certain receptors, potentially influencing various signaling pathways.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Antibacterial Agents : Given its activity against drug-resistant strains of bacteria, it may serve as a lead compound for developing new antibiotics.
- Pharmaceutical Intermediates : It can be utilized in synthesizing other bioactive compounds, particularly in the development of anti-cancer and anti-diabetic drugs .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Iodine at position 5, isobutoxy group | Antibacterial activity |
| 5-Iodo-2-methoxybenzonitrile | Iodine at position 5, methoxy group | Moderate antibacterial activity |
| 5-Iodo-2-ethoxybenzonitrile | Iodine at position 5, ethoxy group | Low antibacterial activity |
The bulkier isobutoxy group in this compound may contribute to its enhanced biological activity compared to its methoxy and ethoxy counterparts.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against S. aureus, finding that compounds with bulky groups like isobutoxy showed superior activity due to improved binding interactions with DHFR.
- Safety Profile : In vivo studies indicated that derivatives of this compound maintained acceptable safety profiles while exhibiting significant efficacy against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
